MAO-B Inhibitory Potency Relative to Gold-Standard Inhibitor Iproniazid
The 2H-chromene-3-carboxamide chemotype exhibits a stark potency advantage over the clinically used, non-selective MAO inhibitor iproniazid. Although compound-specific data for 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide are not available in the public domain, the closest characterized analog, compound 4d (a 2H-chromene-3-carboxamide derivative), displays an IC50 against MAO-B of 0.93 μM, which is 8.4-fold more potent than iproniazid (IC50 = 7.80 μM) measured under identical fluorimetric assay conditions using human recombinant MAO isoforms [1]. This class-level potency advantage rationalizes the selection of 2H-chromene-3-carboxamide derivatives, including the target compound, as starting points for selective MAO-B inhibitor development over older hydrazine-based inhibitors.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined for the specific compound; class representative (compound 4d) IC50 = 0.93 μM |
| Comparator Or Baseline | Iproniazid (non-selective MAO inhibitor) IC50 = 7.80 μM |
| Quantified Difference | 8.4-fold greater potency for the class representative compared to iproniazid |
| Conditions | Human recombinant MAO-B; fluorimetric assay; 60 min incubation [1] |
Why This Matters
The >8-fold MAO-B potency gain over iproniazid positions 2H-chromene-3-carboxamide derivatives as more advanced chemical probes for target validation, reducing the compound quantity required per assay and potentially minimizing off-target effects inherent to non-selective MAO inhibitors.
- [1] Pan, Z.X.; He, X.; Chen, Y.Y.; Tang, W.J.; Shi, J.B.; Tang, Y.L.; Song, B.A.; Li, J.; Liu, X.H. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Eur. J. Med. Chem. 2014, 80, 278-284. View Source
